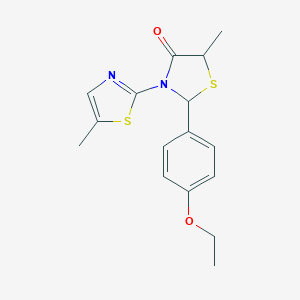
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as ML-18, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML-18 belongs to the class of piperazinecarboxamide derivatives and has been synthesized using various methods.
Mechanism Of Action
The exact mechanism of action of ML-18 is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). ML-18 has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
ML-18 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory mediators such as prostaglandins and cytokines. ML-18 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been found to exhibit potent anti-angiogenic activity by inhibiting the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
ML-18 has several advantages for lab experiments. It exhibits high potency and selectivity, making it an ideal candidate for various in vitro and in vivo studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, ML-18 has certain limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile has not been fully characterized, which makes it necessary to exercise caution while using it in lab experiments.
Future Directions
ML-18 has significant potential for future research. It can be further studied for its anti-inflammatory and anti-cancer effects, and its mechanism of action can be elucidated using various molecular biology techniques. Moreover, its pharmacokinetic and toxicity profile can be further characterized to determine its safety and efficacy in vivo. ML-18 can also be studied for its potential therapeutic applications in various angiogenesis-related diseases such as diabetic retinopathy and age-related macular degeneration.
Conclusion:
ML-18 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits significant anti-inflammatory, anti-cancer, and anti-proliferative activity and has been found to inhibit the growth of various cancer cell lines. ML-18 has several advantages for lab experiments, but it also has certain limitations that need to be considered while using it in research. ML-18 has significant potential for future research, and its pharmacological properties can be further characterized to determine its efficacy and safety in vivo.
Synthesis Methods
The synthesis of ML-18 involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then subjected to further reactions to yield the final product. The purity of the compound is ensured by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
ML-18 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-proliferative activity. ML-18 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to exhibit potent anti-angiogenic activity, which makes it a potential candidate for the treatment of various angiogenesis-related diseases.
properties
Product Name |
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide |
|---|---|
Molecular Formula |
C18H19Cl2N3O2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-25-14-7-5-13(6-8-14)21-18(24)23-11-9-22(10-12-23)16-4-2-3-15(19)17(16)20/h2-8H,9-12H2,1H3,(H,21,24) |
InChI Key |
XASYBPUDKAKEFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)


![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)

